molecular formula C18H22N2O5S B306153 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B306153
M. Wt: 378.4 g/mol
InChI Key: YFYQQEWYWJKTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide, also known as BMSMA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to inhibit the invasion and migration of cancer cells. In addition, 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and selectivity. 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of the potential use of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide and its potential use in the treatment of various diseases.

Synthesis Methods

2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with methylsulfonyl chloride to form 2,4-dimethoxybenzyl methyl sulfone. This intermediate is then reacted with benzylamine to form 2-benzyl(methylsulfonyl)amino)-2,4-dimethoxybenzene. The final step involves the reaction of this intermediate with acetic anhydride to yield 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S/c1-24-15-9-10-16(17(11-15)25-2)19-18(21)13-20(26(3,22)23)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

YFYQQEWYWJKTKI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)OC

Origin of Product

United States

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